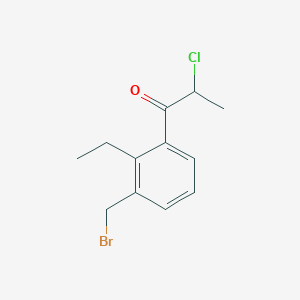
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-4-methoxyphenol to obtain 2-bromo-4-fluoromethoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with different functional groups replacing the halogens.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Bromo-4-methoxyphenyl)-3-chloropropan-1-one
- 1-(2-Fluoro-4-methoxyphenyl)-3-chloropropan-1-one
- 1-(2-Bromo-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one
Uniqueness
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to the combination of bromine, fluorine, and chlorine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research applications .
Propiedades
Fórmula molecular |
C10H9BrClFO2 |
|---|---|
Peso molecular |
295.53 g/mol |
Nombre IUPAC |
1-[2-bromo-4-(fluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO2/c11-9-5-7(15-6-13)1-2-8(9)10(14)3-4-12/h1-2,5H,3-4,6H2 |
Clave InChI |
DCTUXLBNVZXTLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCF)Br)C(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{4-[5-(1,3-Dioxan-2-yl)-2-methoxyphenoxy]phenyl}methanol](/img/structure/B14074244.png)









